N-Metil Zonisamida
Descripción general
Descripción
N-Methyl Zonisamide is a compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . It is categorized under Impurity Standards . The chemical name for N-Methyl Zonisamide is 1-(benzo[d]isoxazol-3-yl)-N-methyl methanesulfonamide .
Molecular Structure Analysis
The molecular structure of N-Methyl Zonisamide is represented by the formula C9H10N2O3S . The compound is a 1,2 benzisoxazole derivative . More detailed structural analysis may require advanced techniques such as NMR or Mass Spectrometry .Chemical Reactions Analysis
While specific chemical reactions involving N-Methyl Zonisamide are not available, zonisamide, a related compound, has been studied extensively. It has been found to have significant anticonvulsant properties, which are believed to be due to its ability to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Parkinson
La zonisamida se ha investigado como tratamiento adicional para la enfermedad de Parkinson (EP). Los ensayos clínicos, principalmente realizados en Japón, exploraron su eficacia para superar las complicaciones motoras y los síntomas no motores asociados con la EP. Los hallazgos clave incluyen:
- Evidencia clínica: Una dosis de 25–50 mg redujo significativamente la puntuación de la Escala de Valoración de la Enfermedad de Parkinson Unificada (UPDRS) III y el tiempo diario “OFF” sin aumentar la discinesia .
Inhibición de la monoamino oxidasa-B (MAO-B)
La zonisamida actúa como un inhibidor de la MAO-B, reduciendo el tiempo OFF en pacientes con EP . Esta propiedad contribuye a sus posibles efectos neuroprotectores.
Demencia con cuerpos de Lewy
Los múltiples mecanismos de acción de la zonisamida la convierten en un candidato interesante para la investigación de la demencia con cuerpos de Lewy. Sin embargo, se necesitan más estudios para explorar su impacto en esta condición .
Direcciones Futuras
Future directions for the study of compounds like N-Methyl Zonisamide could involve the combined implementation of therapeutic drug monitoring with genetic panels for proper diagnosis, pharmacogenetic tests where relevant, and the use of biochemical markers. These approaches could contribute to personalized treatment and are clinically relevant for an optimal treatment outcome with antiseizure medications in various patient groups .
Mecanismo De Acción
Target of Action
N-Methyl Zonisamide, similar to its parent compound Zonisamide , is believed to primarily target voltage-gated sodium channels and T-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
N-Methyl Zonisamide is thought to exert its effects by inhibiting the repetitive firing of these voltage-gated sodium channels and reducing the currents of T-type calcium channels . This action can lead to a decrease in neuronal excitability, thereby reducing the frequency of seizures .
Biochemical Pathways
For instance, the inhibition of these channels can lead to a decrease in the release of excitatory neurotransmitters, thereby reducing neuronal excitability .
Pharmacokinetics
Zonisamide is known to be rapidly and completely absorbed after oral administration, with a bioavailability of over 90% . It has a long half-life (50-70 hours in adults), allowing for once or twice-daily dosing . , which might also be true for N-Methyl Zonisamide.
Result of Action
The primary result of N-Methyl Zonisamide’s action is a reduction in seizure frequency, given its inhibitory effects on neuronal excitability . This makes it a potentially effective treatment for various types of seizures .
Análisis Bioquímico
Biochemical Properties
N-Methyl Zonisamide is believed to exert its effects through the modulation of voltage-gated sodium and calcium channels, while simultaneously enhancing GABAergic neurotransmission . It interacts with enzymes such as the CYP3A4 isoenzyme, which mediates the reduction of Zonisamide to 2-sulfamoylacetylphenol .
Cellular Effects
N-Methyl Zonisamide has been shown to promote neurite elongation in cultured primary motor neurons and NSC34 cells in a concentration-dependent manner . It influences cell function by enhancing neurite regeneration and protecting against oxidative stress-induced cell death .
Molecular Mechanism
The molecular mechanism of N-Methyl Zonisamide involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of N-Methyl Zonisamide change over time in laboratory settings. It has been observed that the compound exhibits anticonvulsant activity as potent as phenobarbital and carbamazepine but greater than phenytoin .
Dosage Effects in Animal Models
The effects of N-Methyl Zonisamide vary with different dosages in animal models. It has been shown to exhibit anticonvulsant activity in multiple animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
N-Methyl Zonisamide undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated .
Transport and Distribution
After oral ingestion, N-Methyl Zonisamide is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 1.0–1.9 L/kg, and plasma protein binding is 40% .
Propiedades
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCNEUQVNHBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500736 | |
Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68292-02-4 | |
Record name | N-Methyl zonisamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL ZONISAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.